anisomycin

Cell Signaling MAPK Pathway Stress Response

Select anisomycin for applications where standard protein synthesis inhibitors fail. Unlike cycloheximide or puromycin, anisomycin uniquely delivers potent JNK/p38 MAPK activation at sub-inhibitory concentrations (0.3 µM) with 5- to 10-fold greater kinase specificity, while also providing sustained, slowly reversible translational blockade (>8 h recovery). Its 350-fold greater ribosome affinity over deacetylanisomycin enables rigorous target-engagement controls. Ideal for stress-signaling studies, circadian PRC protocols, and apoptosis induction in hematopoietic cancer models (9.5× more potent than cycloheximide). Insist on the genuine polypharmacology of anisomycin—substitution compromises reproducibility.

Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
CAS No. 27958-09-4
Cat. No. B1221285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameanisomycin
CAS27958-09-4
Molecular FormulaC14H19NO4
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O
InChIInChI=1S/C14H19NO4/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10/h3-6,12-15,17H,7-8H2,1-2H3/t12-,13+,14+/m0/s1
InChIKeyYKJYKKNCCRKFSL-BFHYXJOUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anisomycin (CAS 27958-09-4): A Dual-Action Protein Synthesis and Stress Kinase Pathway Modulator for Research


Anisomycin (also known as Flagecidin) is a pyrrolidine antibiotic produced by *Streptomyces griseolus* and *S. roseochromogenes* [1]. It is a well-characterized, potent inhibitor of eukaryotic protein synthesis, acting by binding to the 60S ribosomal subunit and blocking peptidyl transferase activity [2]. Beyond its role as a translational inhibitor, anisomycin is also recognized as a strong and rapid activator of the stress-activated mitogen-activated protein kinases (MAPKs) c-Jun N-terminal kinase (JNK/SAPK) and p38 MAPK, a property that distinguishes it from many other protein synthesis inhibitors [2][3]. This dual functionality—inhibiting translation at higher concentrations while potently activating specific stress-signaling pathways at sub-inhibitory concentrations—makes anisomycin a unique and valuable chemical probe for dissecting cellular responses to stress, apoptosis, and translational control [2][3].

Anisomycin (CAS 27958-09-4) vs. Common Alternatives: Why Cycloheximide, Puromycin, or Deacetyl Analogs Are Not Direct Replacements


Substituting anisomycin with another common protein synthesis inhibitor like cycloheximide or puromycin, or even its close structural analog deacetylanisomycin, is scientifically unjustified due to profound, quantifiable differences in their mechanisms, kinetics, and downstream cellular effects. While all three can inhibit protein synthesis, anisomycin uniquely combines this action with potent, rapid activation of JNK and p38 stress kinases, whereas cycloheximide and puromycin are either weak activators or completely inactive in this regard [1]. Furthermore, their recovery kinetics post-inhibition differ dramatically, with anisomycin exhibiting a very slow reversal that impacts experimental design and interpretation [2]. Even a minor structural modification, such as the removal of an acetate group to produce deacetylanisomycin, results in a 350-fold reduction in ribosome-binding affinity, drastically altering potency and concentration requirements [3]. These distinctions demonstrate that anisomycin's specific polypharmacology cannot be replicated by other inhibitors, making direct substitution a source of significant experimental variability and misinterpretation.

Quantitative Differential Evidence for Anisomycin (CAS 27958-09-4): Direct Comparisons with Cycloheximide, Puromycin, and Deacetylanisomycin


Potent and Rapid JNK/p38 MAPK Activation: A Unique Dual-Function Profile Differentiating Anisomycin from Cycloheximide and Puromycin

Anisomycin is a potent, rapid activator of the stress-activated MAP kinases JNK and p38, a property that is not shared equally by other protein synthesis inhibitors. In contrast to puromycin, which does not activate these kinases, and cycloheximide and emetine, which are only 'weak activators of JNK,' anisomycin induces a strong and immediate activation of p38 MAPK and JNK [1]. This activation occurs at sub-inhibitory concentrations and is distinct from its effect on translation [2].

Cell Signaling MAPK Pathway Stress Response Apoptosis

Slow Reversibility of Protein Synthesis Inhibition: A Critical Experimental Differentiator from Cycloheximide's Fast Recovery

The kinetics of recovery after protein synthesis inhibition differ dramatically between inhibitors. Anisomycin's effect is characterized by a very slow reversal, whereas cycloheximide's inhibition is quickly reversed upon washout. This has profound implications for experimental protocols, particularly in studies requiring transient inhibition [1].

Circadian Biology Protein Synthesis Dynamics Inhibitor Washout Experimental Design

Superior Apoptosis Induction Potency in Leukemia Cells Compared to Cycloheximide and Diphtheria Toxin

When compared to other protein synthesis inhibitors at concentrations that achieve near-complete inhibition of protein synthesis, anisomycin demonstrates a far greater capacity to induce apoptosis in human myeloid leukemia U937 cells [1]. This indicates that its mechanism of action extends beyond simple translation blockade.

Apoptosis Leukemia Cancer Biology Caspase Activation

Selective Anti-Leukemia Activity: Differential Cytotoxicity Against CML CD34+ Stem/Progenitor Cells Versus Normal Bone Marrow

Anisomycin exhibits a marked selectivity for leukemic cells over their normal counterparts. Studies on chronic myeloid leukemia (CML) have shown that anisomycin is highly effective against malignant CD34+ stem/progenitor cells while having significantly reduced effects on normal bone marrow cells [1][2].

Chronic Myeloid Leukemia Drug Discovery Selective Cytotoxicity Stem Cell Biology

Critical Role of 3`-Acetate Group for Ribosome Binding: Anisomycin vs. Deacetylanisomycin Affinity Difference

The structural integrity of anisomycin is crucial for its potency. A key differentiator between anisomycin and its direct structural analog, deacetylanisomycin, is the presence of the 3'-acetate group. Its absence leads to a dramatic decrease in binding affinity for the 60S ribosomal subunit [1].

Ribosome Binding Structure-Activity Relationship Chemical Biology Assay Development

Anisomycin (CAS 27958-09-4): Validated Research Applications Based on Quantified Differential Evidence


Investigating Stress-Activated MAPK (JNK/p38) Signaling Independent of Translation Inhibition

Use anisomycin at sub-inhibitory concentrations (e.g., 0.3 µM) to specifically and rapidly activate JNK and p38 MAPK pathways in cell culture models. This application leverages anisomycin's unique, quantifiable 5- to 10-fold greater potency for acute kinase-dependent signaling compared to its chronic translation-inhibitory effects [1]. This property, not shared by cycloheximide or puromycin [1], allows for the precise study of stress-responsive transcriptional programs (e.g., *c-fos*, *c-jun* induction) and post-translational modifications (e.g., histone H3 phosphorylation) that are downstream of p38 MAPK [2].

Long-Term Protein Synthesis Inhibition in Circadian Rhythm or Developmental Biology Studies

Employ anisomycin for experiments requiring sustained, long-duration inhibition of protein synthesis where rapid washout is not feasible or desired. Anisomycin's slow recovery kinetics (8-12 hours for full reversal) [3] make it ideal for protocols such as generating phase-response curves (PRCs) in circadian biology models [3] or for long-term treatment studies in developmental systems, ensuring a stable blockade of translation over many hours.

Inducing Potent Apoptosis in Leukemia and Lymphoma Cell Lines for Mechanistic Studies

Utilize anisomycin as a highly potent apoptosis inducer in hematopoietic cancer cell lines (e.g., U937, CML cell lines) at concentrations around 1 µg/mL [4]. This application capitalizes on its quantified 9.5-fold greater pro-apoptotic efficacy compared to cycloheximide [4] and its demonstrated selectivity for leukemic stem/progenitor cells over normal bone marrow counterparts [5]. It is particularly suited for studies on caspase activation, Wnt/β-catenin signaling, and other cell death pathways.

Validating Ribosome-Binding Assays with a High-Affinity Probe and its Low-Affinity Analog

Employ anisomycin as a high-affinity ligand for eukaryotic 60S ribosomes in competitive binding or structural studies, and utilize deacetylanisomycin as a closely matched, low-affinity (350-fold weaker) [6] control. This provides a robust system for validating assay specificity, as the two compounds differ minimally in structure but exhibit a vast difference in target engagement, confirming that observed effects are due to specific ribosome binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for anisomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.